Benzidine dihydrochloride

Catalog No.
S573601
CAS No.
531-85-1
M.F
C12H14Cl2N2
M. Wt
257.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzidine dihydrochloride

CAS Number

531-85-1

Product Name

Benzidine dihydrochloride

IUPAC Name

4-(4-aminophenyl)aniline;dihydrochloride

Molecular Formula

C12H14Cl2N2

Molecular Weight

257.16 g/mol

InChI

InChI=1S/C12H12N2.2ClH/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10;;/h1-8H,13-14H2;2*1H

InChI Key

RUAXWVDEYJEWRY-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N)N.Cl.Cl

solubility

1 to 5 mg/mL at 74.3° F (NTP, 1992)

Synonyms

benzidine, benzidine acetate, benzidine dihydrochloride, benzidine hydrochloride, benzidine monosulfate

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N)N.Cl.Cl

The exact mass of the compound Benzidine dihydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1 to 5 mg/ml at 74.3° f (ntp, 1992). The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Health Hazards -> Carcinogens. However, this does not mean our product can be used or applied in the same or a similar way.

Benzidine dihydrochloride is the di-hydrochloride salt of 4,4'-diaminobiphenyl, a highly restricted but analytically and synthetically significant aromatic amine. While modern industrial applications have largely transitioned to safer analogs like tetramethylbenzidine (TMB) for general peroxidase assays, benzidine dihydrochloride remains a critical procurement item for specific legacy azo dye syntheses, specialized forensic reagents, and strict environmental regulatory calibrations, such as EPA water quality standards [1]. Compared to the free base form, the dihydrochloride salt is engineered to provide substantially higher aqueous solubility and superior oxidative stability [2]. This makes it the preferred chemical form for direct aqueous diazotization and precise analytical standard preparation, eliminating the need for aggressive organic solvents and minimizing handling risks associated with the highly toxic free base.

Procuring benzidine free base instead of the dihydrochloride salt introduces severe process bottlenecks, primarily due to the free base's poor aqueous solubility and rapid oxidative degradation upon atmospheric exposure [1]. In synthetic workflows requiring tetrazonium salt formation, the free base necessitates a hazardous preliminary dissolution step in concentrated acid, whereas the dihydrochloride salt is pre-protonated and ready for direct aqueous diazotization. Furthermore, attempting to substitute benzidine dihydrochloride with safer in-class analogs like 3,3'-dichlorobenzidine or TMB is impossible in regulatory compliance testing, where exact mass-to-charge and retention time matching is legally mandated, or in the synthesis of specific asymmetrical diazo dyes that rely on the exact steric and electronic profile of the unsubstituted biphenyl core [2].

Enhanced Aqueous Solubility for Direct Processing

Benzidine free base exhibits extremely low aqueous solubility, approximately 0.4 g/L at standard temperatures, often necessitating the use of organic solvents or strong acids for dissolution [2]. In contrast, benzidine dihydrochloride demonstrates an aqueous solubility of approximately 30 g/L at 50°C, representing a greater than 75-fold increase [1]. This fundamental property allows for direct integration into aqueous reaction streams, eliminating the cost and environmental burden of organic solvent handling in analytical and synthetic workflows.

Evidence DimensionAqueous Solubility
Target Compound Data~30 g/L (3% at 50°C)
Comparator Or BaselineBenzidine free base (~0.4 g/L)
Quantified Difference>75-fold increase in aqueous solubility
ConditionsAqueous medium, 12°C - 50°C

High aqueous solubility streamlines tetrazonium salt synthesis and analytical standard preparation by eliminating the need for hazardous organic co-solvents.

Superior Oxidative Stability for Reagent Reliability

The free base form of benzidine is notoriously unstable in ambient conditions, rapidly undergoing air oxidation to form deeply colored quinone-related degradation products that compromise stoichiometric precision and optical assays [1]. Benzidine dihydrochloride, by virtue of its protonated amine groups, strongly resists this spontaneous atmospheric oxidation. Consequently, the dihydrochloride salt maintains its structural integrity and baseline color over extended storage periods, ensuring that calibration standards and synthetic precursors do not suffer from variable purity profiles prior to use[2].

Evidence DimensionAtmospheric Oxidative Stability
Target Compound DataHigh stability; retains crystalline integrity without rapid darkening
Comparator Or BaselineBenzidine free base (Rapidly darkens and degrades upon exposure to air/light)
Quantified DifferencePrevention of spontaneous quinone formation
ConditionsAmbient atmospheric exposure and standard laboratory storage

Procurement of the dihydrochloride salt minimizes batch-to-batch variability and reagent spoilage, which is critical for highly sensitive analytical calibrations.

Stoichiometric Pre-protonation for Efficient Diazotization

In the production of azo dyes or analytical reagents, benzidine must be converted to its tetrazonium derivative via reaction with nitrous acid. Utilizing the free base requires an initial, highly exothermic dissolution in concentrated hydrochloric acid to protonate the diamine [1]. Benzidine dihydrochloride is already stoichiometrically paired with two equivalents of HCl (1:2 ratio). This allows the solid to be added directly to the aqueous sodium nitrite reaction mixture, simplifying the unit operation, reducing handling time of a known carcinogen, and ensuring complete, uniform diazotization without localized pH gradients [1].

Evidence DimensionAcid Requirement for Diazotization
Target Compound DataDirect aqueous reaction (0 additional equivalents of strong acid required for dissolution)
Comparator Or BaselineBenzidine free base (Requires ≥2 equivalents of concentrated strong acid for initial dissolution)
Quantified DifferenceElimination of the preliminary acid-dissolution unit operation
ConditionsStandard aqueous diazotization with sodium nitrite

Bypassing the acid-dissolution step reduces hazardous handling of a potent carcinogen and improves the overall safety and efficiency of the synthetic process.

Preparation of Regulatory Environmental Calibration Standards

Due to its enhanced stability and aqueous solubility, benzidine dihydrochloride is the mandated or preferred form for preparing calibration standards in EPA methodologies (e.g., wastewater and effluent monitoring) [1]. It allows for the creation of stable aqueous stock solutions without introducing matrix-altering organic solvents.

Synthesis of Specialized Azo Dyes and Pigments

In jurisdictions and specific industrial applications where benzidine-based dyes are still legally permitted or required for specialized cross-linking and high-temperature stable polyamides, the dihydrochloride salt is the optimal precursor [2]. Its pre-protonated state allows for immediate, controlled tetrazotization, enabling the precise sequential coupling required for asymmetrical diazo dyes.

Forensic and Diagnostic Reagent Formulation

While largely replaced by TMB in general use, benzidine dihydrochloride remains a critical reference material and specialized reagent in legacy forensic blood detection assays and specific historical biochemical protocols [2]. Its exact oxidation potential and resulting blue quinone derivative are required for comparative validation against modern substitutes.

Physical Description

Benzidine dihydrochloride is a white crystalline powder. (NTP, 1992)

Melting Point

greater than 572 °F (NTP, 1992)

UNII

LVU06XHC39

Related CAS

92-87-5 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H350 (100%): May cause cancer [Danger Carcinogenicity];
H400 (97.5%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

531-85-1

Wikipedia

Benzidine dihydrochloride

Use Classification

Health Hazards -> Carcinogens

General Manufacturing Information

[1,1'-Biphenyl]-4,4'-diamine, hydrochloride (1:2): ACTIVE
S - indicates a substance that is identified in a final Significant New Use Rule.

Dates

Last modified: 08-15-2023

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